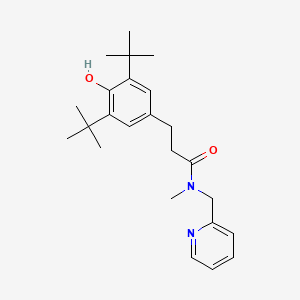![molecular formula C17H16Cl2N2O4S2 B7551892 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid](/img/structure/B7551892.png)
5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid (DTMB) is a chemical compound that is widely used in scientific research for its various applications. DTMB has a unique structure that makes it an effective tool for studying the mechanisms of action of various biological processes. In
作用机制
5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid works by inhibiting the activity of certain enzymes and proteins, which can have a variety of effects on biological processes. For example, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can disrupt this balance and lead to a variety of physiological effects.
Biochemical and Physiological Effects
5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has a variety of biochemical and physiological effects, depending on the specific biological process being studied. For example, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can inhibit the activity of the enzyme carbonic anhydrase, leading to changes in acid-base balance and electrolyte levels in the body. 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can also inhibit the activity of certain receptors, leading to changes in neurotransmitter levels and signaling pathways in the brain.
实验室实验的优点和局限性
5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has several advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes and proteins, making it an effective tool for studying these processes. 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid is also relatively easy to synthesize and purify, making it readily available for use in research. However, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid does have some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
未来方向
There are several future directions for research on 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid. One area of interest is the development of new synthesis methods that can produce 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid more efficiently and with higher yields. Another area of interest is the development of new applications for 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid, such as its use in the study of protein-protein interactions and enzyme activity in complex biological systems. Finally, researchers are also interested in exploring the potential therapeutic applications of 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid, including its use as a drug for the treatment of various diseases and conditions.
Conclusion
In conclusion, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid is a chemical compound that is widely used in scientific research for its various applications. 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has a unique structure that makes it an effective tool for studying the mechanisms of action of various biological processes. While 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has several advantages for use in lab experiments, it also has some limitations. However, with continued research, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has the potential to be an important tool in drug discovery and development and the study of complex biological systems.
合成方法
5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can be synthesized using a variety of methods, including the reaction of 2-thiomorpholin-4-ylbenzoic acid with 3,5-dichlorobenzenesulfonyl chloride. This method yields a high-quality product that can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid is widely used in scientific research for its various applications. It is commonly used to study the mechanisms of action of various biological processes, including protein-protein interactions, enzyme activity, and receptor-ligand binding. 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can also be used to study the effects of various drugs on these processes, making it an important tool in drug discovery and development.
属性
IUPAC Name |
5-[(3,5-dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S2/c18-11-7-12(19)9-14(8-11)27(24,25)20-13-1-2-16(15(10-13)17(22)23)21-3-5-26-6-4-21/h1-2,7-10,20H,3-6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOMXKWFJZCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551835.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-4-oxobutanamide](/img/structure/B7551864.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)
![1-[[2-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7551880.png)
![1-[2-[4-(3,5-Dichloropyridin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7551895.png)